molecular formula C8H16FNO2 B13545235 Ethyl 2-amino-6-fluorohexanoate

Ethyl 2-amino-6-fluorohexanoate

Katalognummer: B13545235
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: HBBBXOZFGKVAFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-6-fluorohexanoate is an organic compound with the molecular formula C8H16FNO2 It is a derivative of hexanoic acid, where the hydrogen atom at the second position is replaced by an amino group and the hydrogen atom at the sixth position is replaced by a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-fluorohexanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst such as tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, enzyme-catalyzed kinetic resolution can be employed to obtain enantiomerically pure forms of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-6-fluorohexanoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-6-fluorohexanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-amino-6-fluorohexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-fluorohexanoate: Similar structure but lacks the amino group.

    2-Amino-6-fluorohexanoic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 2-aminohexanoate: Similar structure but lacks the fluorine atom.

Uniqueness

Ethyl 2-amino-6-fluorohexanoate is unique due to the presence of both an amino group and a fluorine atom, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H16FNO2

Molekulargewicht

177.22 g/mol

IUPAC-Name

ethyl 2-amino-6-fluorohexanoate

InChI

InChI=1S/C8H16FNO2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,10H2,1H3

InChI-Schlüssel

HBBBXOZFGKVAFY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCCCF)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.